(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
Overview
Description
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid is a chiral compound known for its applications in various scientific fields. It is characterized by its unique structure, which includes a methoxy group and a naphthyl group attached to a propionic acid backbone. This compound is often used as a chiral derivatizing agent in stereochemical studies and has significant importance in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method includes the use of chiral catalysts or reagents to achieve the desired enantiomer. For example, the resolution of racemic β-ionol and 2-methyl-4-octanol using (S)-2-Methoxy-2-(1-naphthyl)propionic Acid has been reported .
Industrial Production Methods: Industrial production of this compound may involve large-scale resolution processes or the use of enantioselective synthesis techniques. The specific conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The naphthyl group can be reduced to form dihydronaphthyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde, while reduction can produce dihydronaphthalene derivatives.
Scientific Research Applications
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid has diverse applications in scientific research:
Chemistry: Used as a chiral derivatizing agent for the determination of absolute configuration of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of chiral intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid involves its interaction with molecular targets through its chiral center. This interaction can influence the activity of enzymes or receptors, leading to specific biological effects. The methoxy and naphthyl groups play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
- ®-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid
- 2-Methoxy-2-(1-naphthyl)propanoic Acid
- α-Methoxy-α-methyl-1-naphthaleneacetic Acid
Comparison: (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its enantiomer ®-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid, the (S)-enantiomer may exhibit different biological activities and binding affinities. The presence of the methoxy group also differentiates it from other naphthylpropionic acids, influencing its reactivity and applications.
Properties
IUPAC Name |
(2S)-2-methoxy-2-naphthalen-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMPILNFZOQSZ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431475 | |
Record name | (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102691-93-0 | |
Record name | 2-Methoxy-2-(1-naphthyl)propionic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102691930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68SLX52TK8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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